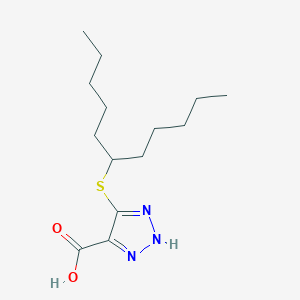
4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol es un compuesto orgánico que pertenece a la clase de tioéteres arílicos. Estos compuestos contienen un grupo tioéter sustituido por un grupo arilo. El compuesto tiene una fórmula molecular de C14H25N3O2S y un peso molecular de 299,43 g/mol
Métodos De Preparación
La síntesis de 4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol generalmente implica los siguientes pasos:
Formación del anillo triazol: El anillo triazol se puede sintetizar mediante una reacción de cicloadición de Huisgen entre una azida y un alquino.
Introducción del grupo sulfanyl: El grupo sulfanyl se puede introducir mediante una reacción de sustitución nucleofílica, donde un tiol reacciona con un grupo saliente adecuado en el anillo triazol.
Carboxilación: El grupo carboxilo se puede introducir mediante reacciones de carboxilación, a menudo involucrando dióxido de carbono o agentes carboxilantes.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para la síntesis a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfóxidos o sulfonas usando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El grupo carboxilo se puede reducir a un alcohol usando agentes reductores como hidruro de litio y aluminio.
Sustitución: El anillo triazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos, dependiendo de las condiciones de reacción.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios electrófilos y nucleófilos. Los principales productos formados dependen de la reacción específica y las condiciones utilizadas.
Aplicaciones Científicas De Investigación
4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y las propiedades antimicrobianas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el objetivo de enzimas o vías específicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías involucradas dependen del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares a 4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol incluyen otros tioéteres arílicos y derivados del triazol. Algunos ejemplos son:
4-Carboxi-5-(1-Hexilo)Hexilsulfanyl-1,2,3-Triazol: Estructura similar pero con una longitud de cadena alquílica diferente.
4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Oxazol: Estructura similar pero con un anillo de oxazol en lugar de un anillo de triazol.
La singularidad de 4-Carboxi-5-(1-Pentilo)Hexilsulfanyl-1,2,3-Triazol radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
190080-32-1 |
|---|---|
Fórmula molecular |
C14H25N3O2S |
Peso molecular |
299.43 g/mol |
Nombre IUPAC |
5-undecan-6-ylsulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O2S/c1-3-5-7-9-11(10-8-6-4-2)20-13-12(14(18)19)15-17-16-13/h11H,3-10H2,1-2H3,(H,18,19)(H,15,16,17) |
Clave InChI |
GROSWUGUHPUYIU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
SMILES canónico |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Sinónimos |
4-carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole 4-CPHST |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



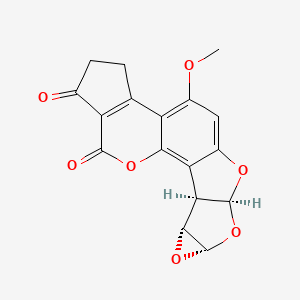



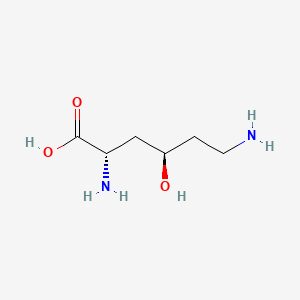
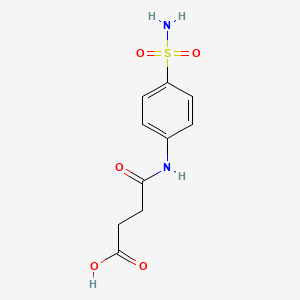
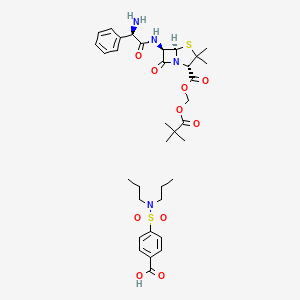
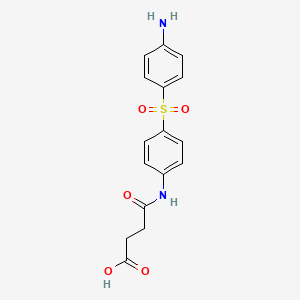
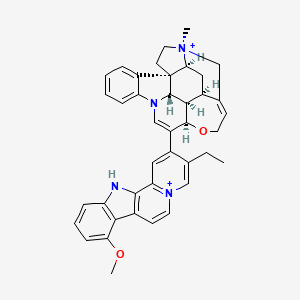
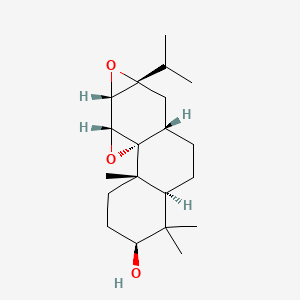

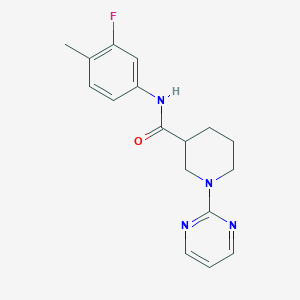
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
